3-Methylbutanohydrazide

Thermal Stability Crystallinity Purification

3-Methylbutanohydrazide (isovaleric acid hydrazide) is a branched-chain C5 aliphatic hydrazide that outperforms linear C4/C5 analogs in stereoselective synthesis and metal-complex design. Its β-methyl branching elevates logP (~1.11) and provides a melting point of ~158 °C, enabling robust crystallization and distillation workflows. This chiral scaffold is essential for constructing S‑enantiomer anti‑HIV‑1 acylhydrazones (IC₅₀ 12.1 µM) and forms bioactive octahedral Ni²⁺ complexes active against S. aureus and E. coli. It also serves as a key intermediate in allyl-based polymer thermal stabilizers. Procure this high‑purity (≥98%) solid for antiviral, antimicrobial, and materials‑science R&D with global ambient shipping.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
CAS No. 24310-18-7
Cat. No. B1361399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbutanohydrazide
CAS24310-18-7
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NN
InChIInChI=1S/C5H12N2O/c1-4(2)3-5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8)
InChIKeyOQNKZWDYYSHLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbutanohydrazide (CAS 24310-18-7) Technical Procurement Guide: Properties and Differentiation


3-Methylbutanohydrazide (isovaleric acid hydrazide; CAS 24310-18-7) is an aliphatic hydrazide with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol [1]. It belongs to the hydrazide class, characterized by an acyl hydrazine moiety (–C(O)–NH–NH₂), and serves as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and polymer stabilization . This evidence guide focuses on quantifiable differentiators that inform scientific selection relative to close structural analogs.

Why 3-Methylbutanohydrazide Cannot Be Replaced by Other Aliphatic Hydrazides


Substituting 3-Methylbutanohydrazide with other aliphatic hydrazides such as butanohydrazide (C₄) or pentanohydrazide (C₅ linear) alters critical physicochemical and biological properties due to differences in carbon chain length, branching pattern, and molecular geometry [1]. These variations directly impact melting point (processing conditions), boiling point (distillation feasibility), lipophilicity (logP and membrane permeability), and hydrogen-bonding capacity (receptor binding), all of which affect downstream synthetic utility and bioactivity [2]. The evidence presented below demonstrates that even minor structural changes produce quantifiable divergence in key performance parameters, necessitating compound-specific selection.

Quantitative Differentiation of 3-Methylbutanohydrazide vs. Closest Analogs


Melting Point: 3-Methylbutanohydrazide Exhibits 3.3× Higher Thermal Stability Than Butanohydrazide

3-Methylbutanohydrazide demonstrates a melting point of 158°C, which is significantly higher than butanohydrazide (46–49°C) and 2-methylbutanohydrazide (estimated ~70°C) but comparable to isoniazid (171–173°C). This elevated melting point confers superior thermal stability during storage and processing, reduces volatility at ambient temperatures, and enables recrystallization from higher-boiling solvents [1].

Thermal Stability Crystallinity Purification

Boiling Point: 3-Methylbutanohydrazide Volatility Is 2.1× Lower Than Pentanohydrazide Under Atmospheric Pressure

The normal boiling point of 3-methylbutanohydrazide is 250.8°C at 760 mmHg, which is substantially higher than the linear analog pentanohydrazide (260.6°C) and the shorter-chain butanohydrazide (120°C at 10 mmHg, non-comparable pressure). The branched isobutyl side chain reduces intermolecular van der Waals contacts relative to the linear pentyl chain, lowering the boiling point by approximately 10°C compared to pentanohydrazide while maintaining higher thermal stability than butanohydrazide [1].

Volatility Distillation Thermal Processing

Lipophilicity: 3-Methylbutanohydrazide (LogP ≈ 0.68) Provides 6.8× Higher Membrane Permeability Than Isoniazid (LogP ≈ -0.70)

Computational logP predictions indicate that 3-methylbutanohydrazide has an estimated logP of approximately 0.68, which is 6.8-fold higher (on a linear scale) than isoniazid (logP ≈ -0.70) and 2.6-fold higher than butanohydrazide (logP ≈ -0.42). The increased lipophilicity arises from the isobutyl side chain and predicts improved passive membrane diffusion, which correlates with enhanced cellular uptake and oral bioavailability in biological assays [1].

Lipophilicity Membrane Permeability Bioavailability

Structural Branching: The Isobutyl Side Chain of 3-Methylbutanohydrazide Reduces Rotatable Bonds to 3 vs. 4 in Pentanohydrazide, Decreasing Conformational Entropy

3-Methylbutanohydrazide possesses 3 rotatable bonds, compared to 4 rotatable bonds in linear pentanohydrazide and 3 in butanohydrazide. The isobutyl side chain introduces branching that restricts conformational freedom while preserving the five-carbon backbone length necessary for optimal hydrophobic interactions in certain binding pockets [1]. This structural feature reduces entropic penalties upon target binding and improves synthetic efficiency by minimizing side reactions during hydrazone formation [2].

Conformational Flexibility Synthetic Efficiency Molecular Recognition

High-Value Application Scenarios for 3-Methylbutanohydrazide Based on Quantitative Evidence


Synthesis of Acylhydrazone Derivatives for Antiviral Screening

3-Methylbutanohydrazide serves as a privileged scaffold for constructing acylhydrazone derivatives with stereoselective anti-HIV-1 activity, as demonstrated by compounds 8(S), 11(S), and 12(S) exhibiting IC₅₀ values of 123.8 µM, 12.1 µM, and 17.4 µM, respectively, against HIV-1 strain IIIB [1]. The stereochemical configuration of the 3-methylbutanoyl side chain is critical for activity, with S-enantiomers active and R-enantiomers inactive, highlighting the value of this chiral hydrazide in antiviral drug discovery [1].

Metal Complexation for Antimicrobial Material Development

Isovaleric acid hydrazide (3-methylbutanohydrazide) forms stable octahedral complexes with Co²⁺, Ni²⁺, and Cu²⁺ ions, as characterized by IR and electronic spectral studies [2]. Notably, the [Ni(IVH)₂](NO₃)₂·H₂O complex exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, whereas the free ligand and metal salts showed minimal activity [2]. This demonstrates that 3-methylbutanohydrazide is an effective bidentate ligand for designing metal-based antimicrobial agents [2].

Polymer Stabilization via Allyl Compound Synthesis

3-Methylbutanohydrazide is used as an intermediate in the synthesis of allyl compounds that function as thermal stabilizers in polymer formulations . The hydroxyl-containing nature of the hydrazide moiety enables efficient nucleophilic substitution reactions to generate allyl derivatives that scavenge free radicals and prevent polymer degradation during high-temperature processing . This application leverages the compound's thermal stability (mp 158°C) and moderate boiling point (250.8°C) for industrial-scale polymer additive manufacturing [3].

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